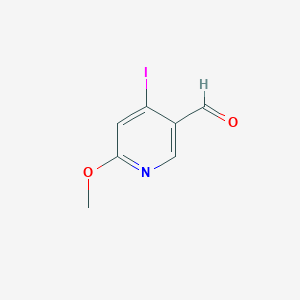

4-Iodo-6-methoxynicotinaldehyde

Übersicht

Beschreibung

4-Iodo-6-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6INO2 . It is a solid substance and is used for research purposes.

Synthesis Analysis

The synthesis of this compound or similar compounds often involves iodination and coupling reactions . For instance, vanillin, a potentially renewable and affordable starting material, can be iodinated using Oxone® and potassium iodide in refluxing water . The product of this reaction can then be used in subsequent reactions such as Suzuki-Miyaura coupling .Molecular Structure Analysis

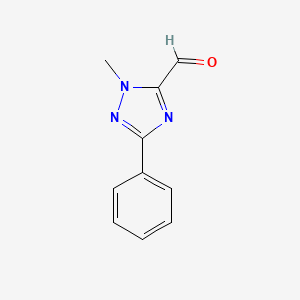

The molecular structure of this compound consists of seven carbon atoms, six hydrogen atoms, one iodine atom, and two oxygen atoms . The InChI code for this compound is 1S/C7H6INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.03 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Homologation to Stable Precursors

The compound 4-Iodo-6-methoxynicotinaldehyde has been involved in the synthesis of stable, storable precursors for D-amicetose. A notable approach includes the two-carbon chain homologation of an erythro-configured iodo derivative with N-methoxy-N-methyl-2-phenylsulfonylacetamide, leading to a stable and storable precursor in the acyclic form. This methodology offers a strategic path to the pyranose form of the target dideoxy-sugar, showcasing the compound's utility in complex sugar synthesis (Aidhen & Satyamurthi, 2008).

Solvatochromic Studies

In another study, biologically active iodinated 4-aryloxymethyl coumarins, related to this compound, were subjected to solvatochromic studies to understand their spectral properties in various solvents. These studies reveal the intramolecular charge transfer character in the emitting singlet state, highlighting the compound's potential in photophysical research (Raghavendra et al., 2015).

Green Synthesis Catalyst

Isonicotinic acid, closely related to this compound, has been utilized as a dual and biological organocatalyst for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This showcases an eco-friendly and efficient method for synthesizing pyranopyrazoles, indicating the potential utility of related compounds in facilitating green chemistry (Zolfigol et al., 2013).

Antibacterial Activity

Quaternary ammonium compounds synthesized from related structures, including methoxyphenol derivatives, have demonstrated significant antibacterial activity. This research opens avenues for using this compound and its derivatives in the development of new antibacterial agents (Perangin-angin & Barus, 2019).

Oxidation Reactions

The use of hypervalent iodine compounds in synthetic organic chemistry, which includes derivatives of this compound, has been extensively reviewed. These compounds catalyze various oxidation reactions, demonstrating their utility as mild and selective oxidizing agents in the synthesis of complex organic molecules (Uyanik & Ishihara, 2009).

Safety and Hazards

The safety information available indicates that 4-Iodo-6-methoxynicotinaldehyde may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The associated precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-iodo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVMDONQQKRTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269145 | |

| Record name | 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893566-85-3 | |

| Record name | 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893566-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-methoxy-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

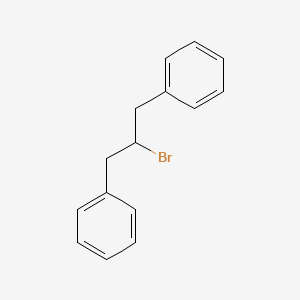

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

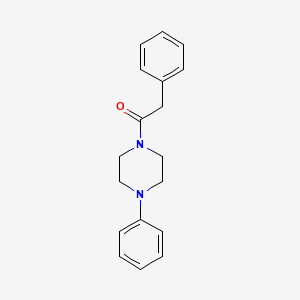

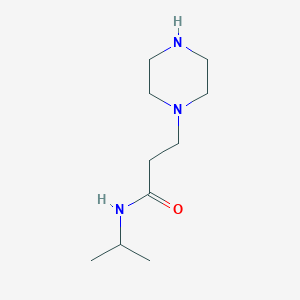

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-4,7-dihydro-7-(3-pyridinyl)-](/img/structure/B3058339.png)

![Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-](/img/structure/B3058350.png)